N-(2,4-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a synthetic acetamide derivative characterized by a 2,4-dimethoxyphenyl group linked via an acetamide bridge to a pyridinone core. The pyridinone ring is substituted with a 4-fluorophenyl-1,2,4-oxadiazole moiety and methyl groups at positions 4 and 6 (Figure 1). The 1,2,4-oxadiazole ring is a common pharmacophore known to enhance metabolic stability and binding affinity in drug design, while the fluorine atom on the phenyl group may influence electronic properties and lipophilicity .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O5/c1-14-11-15(2)30(13-21(31)27-19-10-9-18(33-3)12-20(19)34-4)25(32)22(14)24-28-23(29-35-24)16-5-7-17(26)8-6-16/h5-12H,13H2,1-4H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELCUFBXKSRFPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=C(C=C2)OC)OC)C3=NC(=NO3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The target compound shares a core pyridinone-acetamide scaffold with several analogs, but substituent variations significantly alter its properties. Key comparisons include:
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
- Heterocycle Variations: Substituting the oxadiazole ring with a thieno-pyrimidinyl system () introduces sulfur, which could affect electronic density and hydrogen-bonding capacity .
- Linkage Diversity : The thioether linkage in contrasts with the oxadiazole’s oxygen-rich structure, possibly influencing metabolic stability .
Physicochemical Properties
NMR studies () highlight that minor substituent changes, such as replacing methoxy with isopropyl groups (), alter chemical shifts in regions critical to molecular interactions (e.g., regions A and B in pyridinone derivatives). These shifts correlate with changes in the chemical environment, affecting solubility and reactivity . For example, the 2,4-dimethoxyphenyl group in the target compound likely enhances solubility compared to the 4-isopropylphenyl group in due to increased polarity .
Bioactivity and Pharmacological Potential
- Antimicrobial Activity: Thieno-pyrimidinyl acetamides () exhibit marked antimicrobial properties, attributed to sulfur-containing heterocycles disrupting bacterial membranes .
- Kinase Inhibition : Fluorophenyl-oxadiazole derivatives (e.g., ) are associated with kinase inhibition due to the oxadiazole’s ability to mimic adenine in ATP-binding pockets .
- Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound may confer resistance to hydrolysis compared to ester or amide analogs, as seen in related compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
